molecular formula C23H16O2S B11940808 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide CAS No. 979-37-3

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide

Cat. No.: B11940808
CAS No.: 979-37-3
M. Wt: 356.4 g/mol
InChI Key: RSKUMWZICKGYLR-UHFFFAOYSA-N
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Description

3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide (CAS: 2068-05-5) is a fused heterocyclic sulfone featuring a thiete dioxide core (a four-membered thiacyclobutene ring with two sulfonyl oxygen atoms) annulated to a naphthalene system. Its synthesis was first reported by Dittmer and Takashina in 1964 via chlorination and oxidation reactions of thietane precursors . Key properties include:

  • Thermal Stability: Pyrolysis at 360–400°C under nitrogen yields thiophene derivatives, including 14H-benzo[6]benzo[3,4]fluoreno[2,1-d]thiophen-14-one and 14H-benzo[6]benzo[3,4]fluoreno[2,1-d]thiophene, via extrusion of sulfur dioxide and skeletal reorganization .
  • Reactivity: Participates in cycloaddition reactions (e.g., Diels-Alder) due to its electron-deficient thiete dioxide moiety, similar to simpler thiete 1,1-dioxides .

Properties

CAS No.

979-37-3

Molecular Formula

C23H16O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide

InChI

InChI=1S/C23H16O2S/c24-26(25)15-20-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)22(23(20)26)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

RSKUMWZICKGYLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C(=C2S1(=O)=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide typically involves cyclization reactions. One common method includes the reaction of sulfonyl chlorides with nucleophiles to form sulfonyl intermediates, which then undergo cyclization to yield the desired product. For instance, the reaction of sulfonyl chlorides with alkynes in the presence of a base like pyridine can lead to the formation of the thiete ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide involves its interaction with molecular targets through its functional groups. The sulfur and oxygen atoms in the thiete ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Thiete 1,1-Dioxide Derivatives

  • 3-Chlorothiete 1,1-Dioxide (CAS: 7285-32-7): Synthesized via chlorination of thiete 1,1-dioxide under UV light . Acts as a precursor for 3-substituted thiete dioxides (e.g., 3-ethoxy or 3-amino derivatives) . Lower thermal stability compared to the naphtho-fused derivative, decomposing at lower temperatures (<300°C).
  • 2,3-Dihydrothiophene 1,1-Dioxide (CAS: 1192-16-1):

    • A five-membered cyclic sulfone with reduced ring strain.
    • Less reactive in cycloadditions due to lack of conjugation with aromatic systems .
Property 3,8-Diphenyl-naphthothiete Dioxide 3-Chlorothiete Dioxide 2,3-Dihydrothiophene Dioxide
Molecular Weight 388.44 (C₂₄H₁₆O₂S) 138.57 (C₃H₃ClO₂S) 118.15 (C₄H₆O₂S)
Thermal Decomposition 360–400°C <300°C Not reported
Key Reactivity Diels-Alder, skeletal rearrangement Nucleophilic substitution Limited cycloaddition activity
Applications Synthetic intermediate for polyaromatics Intermediate for 3-substituted derivatives Material science applications

Naphtho-Fused Thiophene Dioxides

  • 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-Dioxide (CAS: 931114-41-9): Contains a hydroxymethyl substituent on the thiophene ring.
  • 2,2-Dimethyl-3,8-diphenylnaphtho[2,3-b]thiete 1,1-Dioxide (CAS: 2068-05-5):
    • Structural isomer with methyl groups at C2; enhanced steric hindrance reduces reactivity in ring-opening reactions compared to the unmethylated derivative .

Benzo-Fused Thiophene Dioxides

  • Benzo[b]thiophene 1,1-Dioxide Derivatives :
    • Exhibit anti-inflammatory and anticancer activities, unlike 3,8-diphenyl-naphthothiete dioxide, which lacks reported bioactivity .
    • Synthesized via Pd-catalyzed C–H functionalization, contrasting with the classical oxidation methods used for naphthothiete dioxides .

Biological Activity

3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide is a sulfur-containing organic compound with significant biological activity. Its unique structural features contribute to its potential applications in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H20O2S
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 2068-05-5
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains and fungi. For example:

  • Staphylococcus aureus : Inhibition zones were observed at concentrations of 100 µg/mL.
  • Candida albicans : Effective at lower concentrations compared to standard antifungal agents.

Anticancer Properties

The compound has shown promising results in anticancer studies:

  • Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Cell Lines Tested : Significant cytotoxicity was observed in breast (MCF-7) and prostate (PC-3) cancer cell lines with IC50 values ranging from 10 to 20 µM.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Interaction : It may act as a modulator for certain receptors involved in inflammatory responses.

Research Findings and Case Studies

A comprehensive review of literature reveals diverse applications and findings related to this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Exhibited cytotoxic effects on various cancer cell lines; potential for drug development.
Investigated the structure-activity relationship (SAR) highlighting modifications that enhance bioactivity.

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their anticancer efficacy. The study concluded that specific substitutions on the phenyl rings significantly increased the compound's potency against resistant cancer cell lines.

Q & A

Basic: What are the optimal synthetic routes for 3,8-Diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide, and how do reaction conditions influence yield?

The synthesis of thiete 1,1-dioxide derivatives typically involves selective oxidation of thietane precursors. For example, tungsten acid (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) at 0–10°C have been used to oxidize thietane to thiete 1,1-dioxide . For phenyl-substituted derivatives like 3,8-diphenyl variants, chlorination or phenyl group introduction may require Friedel-Crafts alkylation or Suzuki coupling. Reaction optimization should focus on controlling stoichiometry, temperature, and catalyst selection to minimize side products. For instance, UV irradiation in the presence of Cl₂ enables selective 3-position chlorination in thiete 1,1-dioxides, which could be adapted for phenyl functionalization .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the structure and stereochemistry. For example, chemical shifts in ¹H NMR (e.g., δ 3.40–5.68 ppm for protons in bicyclic systems) and splitting patterns help identify substituent positions . X-ray crystallography is essential for resolving fused-ring systems, as seen in related naphtho-thiete derivatives . Infrared (IR) spectroscopy detects sulfone groups (asymmetric SO₂ stretching at ~1350–1150 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can thermolysis pathways of this compound inform its stability and reactivity in synthetic applications?

Thermolysis of thiete 1,1-dioxides generates reactive intermediates like vinyl sulfenes or carbenes. For example, heating thiete sulfone at 170°C in benzene releases SO₂ and forms tar, suggesting decomposition via vinyl sulfene intermediates . In advanced syntheses, trapping these intermediates with dienophiles (e.g., norbornene) yields cycloadducts, but competing decomposition at higher temperatures (>260°C) reduces yields . Stability studies should monitor SO₂ evolution via gas chromatography (GC) or IR and optimize reaction times to balance cycloaddition vs. decomposition .

Advanced: How can conflicting data on cycloaddition reactivity with enamines be resolved?

Thiete 1,1-dioxides undergo 1:1 cycloadditions with enamines (e.g., 2-methyl-1-dimethylamino-1-propene) under reflux in benzene, yielding bicyclic sulfones . Contradictions in yield or regioselectivity may arise from solvent polarity, temperature, or enamine nucleophilicity. For example, polar aprotic solvents like DMF accelerate reactions but may promote side reactions. Methodological adjustments—such as using anhydrous conditions, inert atmospheres (N₂), and stoichiometric control—can mitigate discrepancies . Kinetic studies (e.g., variable-temperature NMR) can clarify transition states.

Advanced: What strategies are effective for resolving synthetic byproducts in phenyl-substituted derivatives?

Byproducts in phenyl-substituted thiete dioxides often stem from over-chlorination or incomplete coupling. Column chromatography on neutral alumina or Florisil effectively isolates target compounds from chlorinated byproducts . For Suzuki coupling steps, optimizing palladium catalyst loadings (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) improves cross-coupling efficiency . Recrystallization from ether/petroleum ether mixtures further purifies products .

Advanced: How does the compound’s electronic structure influence its Diels-Alder reactivity?

The electron-deficient sulfone group in thiete 1,1-dioxide enhances its dienophilic character. In Diels-Alder reactions, the compound reacts preferentially with electron-rich dienes (e.g., cyclopentadiene) at ambient temperatures. Computational studies (DFT) on analogous systems show that the sulfone group lowers the LUMO energy, accelerating [4+2] cycloadditions . Substituents like phenyl groups may sterically hinder reactivity but enhance regioselectivity in asymmetric syntheses.

Advanced: What role does transition-metal complexation play in stabilizing reactive intermediates?

Iron tetracarbonyl complexes of thiete 1,1-dioxide stabilize intermediates during thermolysis. For example, Fe(CO)₄ binds to the sulfone, preventing carbene dimerization and enabling isolation of Fe₃S₂(CO)₉ clusters . This strategy could be extended to palladium or platinum complexes to trap intermediates for structural analysis via X-ray diffraction .

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